5-Nitro-n-phenylfuran-2-carboxamide
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Overview
Description
5-Nitro-n-phenylfuran-2-carboxamide: is a chemical compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-n-phenylfuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with aniline under acidic conditions. The reaction is carried out in refluxing ethanol, followed by oxidative cyclization in the presence of ferric ammonium sulfate (FAS) to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for further applications.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-n-phenylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The furan ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include amino derivatives, substituted furan compounds, and various other functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Nitro-n-phenylfuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to inhibit the growth of certain bacterial strains makes it a valuable candidate for further research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in treating various diseases, including bacterial infections and inflammatory conditions .
Industry: The compound is also used in the industrial sector for the synthesis of specialty chemicals and intermediates. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Nitro-n-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of bacterial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Nitro-2-furoic acid
- 5-Nitro-2-furancarboxylic acid
Comparison: Compared to these similar compounds, 5-Nitro-n-phenylfuran-2-carboxamide stands out due to its unique amide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
725-83-7 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
5-nitro-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C11H8N2O4/c14-11(12-8-4-2-1-3-5-8)9-6-7-10(17-9)13(15)16/h1-7H,(H,12,14) |
InChI Key |
BPZNHKQKNUUVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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